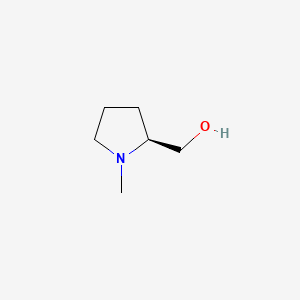

N-Methyl-L-prolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295001 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34381-71-0 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Proline Derived Chirality in Organic Synthesis

The use of naturally occurring chiral molecules as catalysts in asymmetric synthesis is a cornerstone of modern organic chemistry. Among these, the amino acid L-proline holds a privileged position. The early 1970s marked a significant milestone with the discovery of the L-proline-catalyzed intramolecular aldol (B89426) cyclization, a key step in the synthesis of steroid precursors. illinois.edu This reaction, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated the remarkable ability of a simple, naturally occurring molecule to induce high levels of stereoselectivity. illinois.edu

The unique, rigid cyclic structure of proline is fundamental to its effectiveness as an organocatalyst. organic-chemistry.org This rigidity helps to create a well-defined chiral environment around the catalytic site, enabling precise control over the stereochemical outcome of a reaction. Proline can act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid functionalities to activate substrates and facilitate bond formation. libretexts.orgresearchgate.net The amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the carboxylic acid can act as a Brønsted acid to activate an electrophile. libretexts.orgpnas.org This dual activation mechanism is central to its catalytic prowess in a wide array of transformations, including aldol reactions, Mannich reactions, and Michael additions. libretexts.orgrsc.org

The success of proline as an organocatalyst spurred extensive research into its derivatives to expand the scope and improve the efficiency of these reactions. organic-chemistry.org Chemists began to systematically modify the proline scaffold, leading to the development of a vast library of proline-based catalysts with tailored steric and electronic properties. organic-chemistry.orglibretexts.org These modifications aimed to enhance solubility, increase catalytic activity, and fine-tune the stereoselectivity for specific applications. researchgate.net This exploration paved the way for the emergence of compounds like N-Methyl-L-prolinol, which builds upon the foundational principles of proline-derived chirality.

Evolution of N Methyl L Prolinol As a Versatile Chiral Building Block and Catalyst Precursor

N-Methyl-L-prolinol, with the chemical formula C6H13NO, is a chiral amino alcohol that has become a valuable asset in asymmetric synthesis. nbinno.comguidechem.com It is typically synthesized from L-proline, a readily available and inexpensive starting material. wikipedia.org The synthesis often involves the reduction of N-methyl-L-proline or a protected form of L-proline. nbinno.comchemicalbook.com

Its versatility stems from its dual functionality: a nucleophilic secondary amine and a primary alcohol. These groups allow for a wide range of chemical modifications, making it an ideal chiral building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. nbinno.comchemimpex.com For instance, it is a precursor in the synthesis of novel 4-hydroxytamoxifen (B85900) analogs, which act as estrogen-related receptor γ (ERRγ) inverse agonists. guidechem.comprotheragen.aichemicalbook.com

Furthermore, this compound serves as a precursor to various chiral ligands, particularly phosphine (B1218219) ligands. nbinno.comguidechem.comchemicalbook.com These ligands are crucial components of metal-based catalysts used in a variety of asymmetric transformations, such as Grignard cross-coupling reactions. nbinno.comchemicalbook.com The chiral environment created by the this compound-derived ligand around the metal center is key to achieving high enantioselectivity in these catalytic cycles.

The compound itself can also act as an organocatalyst. nbinno.com Its ability to form hydrogen bonds and stabilize transition states makes it effective in promoting reactions with high stereocontrol. This dual role as both a foundational chiral unit and a catalyst precursor underscores its significance in the toolbox of synthetic organic chemists.

Scope and Impact of N Methyl L Prolinol in Stereoselective Transformations

Stereoselective Synthetic Pathways to this compound

Synthesis from L-Proline and its Derivatives

The most direct and common precursor for the synthesis of this compound is the naturally occurring amino acid L-proline. mdpi.com A primary method involves the reduction of L-proline. mdpi.com For instance, (S)-(-)-N-formylproline can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield this compound. chemicalbook.com The reaction proceeds under a nitrogen atmosphere and requires a reflux period for completion. chemicalbook.com

Another approach starts with the protection of the nitrogen atom of L-proline, often with a benzyloxycarbonyl (Cbz) group, followed by esterification to form the methyl ester. This protected proline derivative can then be reduced to the corresponding alcohol. cuni.cz Subsequent N-methylation can be achieved to furnish this compound.

The synthesis of N-tritylprolinal, a key intermediate, can be accomplished in four steps from L-proline. This intermediate exhibits high Felkin diastereoselectivity in reactions with various nucleophiles, providing a direct route to syn-proline-derived amino alcohols. nih.gov

Reductive Alkylation Strategies

Reductive alkylation is a versatile method for the synthesis of amines and their derivatives. researchgate.netd-nb.info In the context of this compound synthesis, reductive amination can be employed. This typically involves the reaction of a proline derivative with an aldehyde or ketone in the presence of a reducing agent. researchgate.net For example, N-methylation of L-proline can be achieved using formalin (a source of formaldehyde) and a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This method provides a direct route to N-methylated proline derivatives which can then be reduced to this compound.

More advanced strategies involve the direct reductive N-alkylation of amines with carboxylic esters, offering an alternative to traditional methods that use alkyl halides or reductive amination of carbonyl compounds. researchgate.net

Multi-step Syntheses for Optically Pure this compound

Achieving high optical purity is often a primary goal in the synthesis of this compound. Multi-step syntheses are frequently employed to ensure the stereochemical integrity of the final product. One such pathway begins with the protection of L-proline, for example, as N-(benzyloxycarbonyl)-S-proline. This is then converted to its methyl ester. google.com The protected ester is subsequently reacted with a Grignard reagent, such as phenyl magnesium chloride, to introduce aryl groups. google.com The resulting diarylprolinol derivative can then be deprotected. While effective, this process can be lengthy and require the isolation of all intermediate products. google.com

A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol has been developed from commercially available and inexpensive amino acids like 4-hydroxy-l-proline and l-pyroglutamic acid. acs.org This highlights the ongoing efforts to develop more efficient and economical routes to optically pure prolinol derivatives.

| Starting Material | Key Reagents | Product | Reference |

| (S)-(-)-N-formylproline | Lithium aluminum hydride, Tetrahydrofuran | This compound | chemicalbook.com |

| L-proline | Formalin, Pd/C, H₂ | N-Methyl-L-proline | mdpi.com |

| N-(benzyloxycarbonyl)-S-proline | Methylation, Grignard reagent | (S)-1,1-diphenylprolinol | google.com |

| 4-hydroxy-l-proline / l-pyroglutamic acid | Multi-step | N-Boc-trans-4-methyl-l-prolinol | acs.org |

Preparation of Functionalized this compound Analogues and Derivatives

Amidation and Substitution Reactions in Derivative Synthesis

The synthesis of this compound derivatives often involves amidation and substitution reactions to introduce new functional groups. For example, N-methyl-L-prolinamide can be prepared by converting L-proline into a reactive carbamyl chloride intermediate, which then undergoes amidation with methylamine (B109427). Alternatively, L-proline methyl ester hydrochloride can be subjected to ammonolysis to form the corresponding prolinamide.

Substitution reactions are also key in creating a diverse range of derivatives. For instance, N-tritylprolinal can react with various nucleophiles to produce a variety of proline-derived amino alcohols with high stereoselectivity. nih.gov Furthermore, the synthesis of (4S)-1-methyl-4-propyl-L-proline hydrochloride starts from (cis)-4-hydroxy-L-proline, involving steps like oxidation, Wittig olefination, and N-methylation. mdpi.com

Derivatization Strategies for Enhanced Catalytic Activity

This compound and its derivatives are frequently used as organocatalysts. Derivatization is a common strategy to enhance their catalytic activity and enantioselectivity. For example, L-proline derivatives have been designed as organocatalysts for direct aldol (B89426) reactions. koreascience.kr This involves modifying inexpensive starting materials like dimethyl 2,6-pyridinedicarboxylate to create bifunctional compounds that carry the prolinol scaffold. koreascience.kr

In a different approach, chiral pyrrolidine-functionalized polyacrylonitrile (B21495) fiber catalysts have been prepared for asymmetric Michael additions. rsc.org These catalysts are designed to be recyclable and effective in aqueous media. rsc.org The derivatization involves activating N-Boc-(L)-prolinol with tosyl chloride, followed by substitution with sodium azide (B81097) to create an azido (B1232118) derivative, which is then attached to the polymer support. rsc.org

The catalytic performance of N-protected L-proline derivatives has been explored in multicatalysis protocols. For instance, N-Boc-L-proline can act as a Brønsted acid to activate imine intermediates in asymmetric alkynylation reactions. nih.gov The choice of the N-protecting group on the proline derivative was found to significantly impact the enantioselectivity of the reaction. nih.gov

| Derivative | Synthetic Strategy | Application | Reference |

| N-methyl-L-prolinamide | Amidation of L-proline derivative | Intermediate | |

| (4S)-1-methyl-4-propyl-L-proline | Oxidation, Wittig olefination, N-methylation of 4-hydroxy-L-proline | Analog of an antibiotic fragment | mdpi.com |

| L-proline-based organocatalysts | Modification with dimethyl 2,6-pyridinedicarboxylate | Aldol reaction catalysis | koreascience.kr |

| Chiral pyrrolidine-functionalized fibers | Immobilization of prolinol derivative on polyacrylonitrile | Asymmetric Michael addition | rsc.org |

| N-protected L-proline derivatives | N-protection (e.g., Boc, Ac) | Asymmetric alkynylation catalysis | nih.gov |

Synthesis of N-Methyl-L-Prolinamide and Related Compounds

The synthesis of N-methyl-L-prolinamide, a derivative of proline where the carboxylic acid group is replaced by an amide and the secondary amine is methylated, involves several established routes. One common method is the amidation of L-proline methyl ester hydrochloride. This process begins with the dissolution of the starting material in methanol, followed by cooling. Ammonia gas is then introduced, converting the ester to the amide. The final product is obtained after evaporation of the solvent and purification.

Another prominent route involves the creation of an activated carbamyl chloride intermediate from L-proline. This is achieved by reacting L-proline with phosgene (B1210022) or its derivatives in an anhydrous, non-protic solvent like tetrahydrofuran (THF) or dichloromethane. The subsequent amidation with methylamine yields N-methyl-L-prolinamide. A key aspect of this method is the formation of a reactive intermediate, such as L-proline-N-carboxyl-ring inner acid anhydride (B1165640) (NCA), which facilitates the nucleophilic attack by methylamine under mild conditions to preserve the stereochemistry. google.com

More recent approaches have also explored biocatalytic amidation using immobilized enzymes in organic solvents.

| Starting Material | Key Reagents | Intermediate | Final Product |

| L-proline methyl ester hydrochloride | Ammonia gas, Methanol | - | N-methyl-L-prolinamide |

| L-proline | Phosgene or derivatives (e.g., triphosgene), Methylamine | L-proline carbamyl chloride | N-methyl-L-prolinamide |

| L-proline | - | L-proline-N-carboxyl-ring inner acid anhydride (NCA) | L-prolinamide |

Synthetic Routes to N-Boc-trans-4-methyl-L-prolinol

The synthesis of N-Boc-trans-4-methyl-L-prolinol, a valuable chiral building block, has been achieved through scalable and chromatography-free methods. researchgate.netacs.org Two efficient routes have been developed starting from readily available and inexpensive amino acids: 4-hydroxy-L-proline and L-pyroglutamic acid. researchgate.netacs.org These methods produce the target compound in high purity (>99% by HPLC) with moderate yields. researchgate.netacs.org

One strategy involves the use of N-Boc-trans-4-hydroxy-L-proline methyl ester. The synthesis of this precursor can be accomplished through the protection of the amino group of 4-hydroxy-L-proline with Boc anhydride, followed by methyl esterification. An alternative for achieving the trans configuration is through stereochemical inversion of the corresponding cis-isomer using a Mitsunobu reaction. This reaction utilizes reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) to invert the hydroxyl group's configuration. However, this method can present challenges in purification due to byproducts.

Another pathway involves the formation of a sulfonate ester intermediate, such as a mesylate or tosylate, from the hydroxyl group of N-Boc-cis-4-hydroxyproline methyl ester. Subsequent nucleophilic displacement induces the desired SN2 inversion to the trans isomer.

| Starting Material | Key Transformation | Key Reagents | Product |

| 4-hydroxy-L-proline | Boc protection, Esterification | Boc anhydride, Thionyl chloride/DCC | N-Boc-trans-4-hydroxy-L-proline methyl ester |

| N-Boc-cis-4-hydroxyproline methyl ester | Mitsunobu Reaction (Stereochemical Inversion) | DIAD, Triphenylphosphine | N-Boc-trans-4-hydroxy-L-proline methyl ester |

| N-Boc-cis-4-hydroxyproline methyl ester | Sulfonate Ester Formation and Nucleophilic Displacement | Mesyl chloride/Tosyl chloride, Nucleophile | N-Boc-trans-4-hydroxy-L-proline methyl ester |

| 4-hydroxy-L-proline / L-pyroglutamic acid | Multi-step synthesis | Various | N-Boc-trans-4-methyl-L-prolinol |

Synthesis of 4-(Arylmethyl)proline Derivatives

A versatile method for synthesizing 4-(arylmethyl)proline derivatives utilizes a Suzuki cross-coupling reaction. thieme-connect.comthieme.deresearchgate.net This approach allows for the introduction of a variety of aryl moieties onto the proline scaffold, expanding the available toolkit of proline analogues. thieme-connect.comthieme.de The synthesis typically begins with a methylene (B1212753) derivative of proline. thieme-connect.comethz.ch A hydroboration step, for instance with 9-borabicyclo[3.3.1]nonane (9-BBN), is performed, followed by the Suzuki cross-coupling with an appropriate aryl bromide in the presence of a palladium catalyst like PEPPSI. thieme-connect.comethz.ch

While the diastereoselectivity of the hydroboration step can be modest, the resulting diastereoisomers are separable on a gram scale. ethz.chthieme-connect.com The final step often involves the installation of a suitable protecting group, such as Fmoc, to make the derivatives compatible with solid-phase peptide synthesis. ethz.chthieme-connect.com This route has been shown to be effective for a range of aromatic moieties, providing the desired products in good yields. ethz.chthieme-connect.com

| Step | Key Reagents/Catalyst | Description |

| Hydroboration | 9-BBN | Addition of a boron reagent across the methylene group of a proline derivative. thieme-connect.comethz.ch |

| Suzuki Cross-Coupling | Aryl bromide, PEPPSI (palladium catalyst), KOH | Coupling of the organoborane with an aryl bromide to form the C-C bond. thieme-connect.comethz.ch |

| Deprotection & Reprotection | HCl in dioxane, FmocCl | Removal of the initial protecting group (e.g., Boc) and installation of a group suitable for peptide synthesis (e.g., Fmoc). thieme-connect.comethz.ch |

Advances in Scalable and Efficient Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more scalable and efficient protocols for producing this compound and its chiral derivatives. researchgate.net A significant development is the creation of a chromatography-free synthesis for enantiopure N-Boc-trans-4-methyl-L-prolinol on a multi-gram scale. researchgate.netacs.orgresearchgate.net This process is crucial for industrial applications where purification costs and time are major considerations.

The use of inexpensive and readily available starting materials like 4-hydroxy-L-proline and L-pyroglutamic acid contributes to the economic feasibility of these new routes. researchgate.netacs.orgresearchgate.net Furthermore, the development of methods that avoid chromatographic purification, such as direct precipitation and filtration of byproducts like triphenylphosphine oxide (TPPO) from Mitsunobu reactions, represents a major step forward in large-scale synthesis. researchgate.net

The focus on asymmetric synthesis, which can be approached through chiral pool synthesis, chiral resolution, or enantioselective induction, is central to producing single enantiomers of these complex molecules efficiently. rsc.org These scalable protocols are not only economically advantageous but also more environmentally friendly, aligning with the principles of green chemistry. researchgate.net

Role as an Organocatalyst in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives have demonstrated considerable utility as organocatalysts in a range of pivotal carbon-carbon bond-forming reactions. These catalysts can operate through both covalent and noncovalent activation modes, making them adaptable to diverse synthetic transformations. rsc.org

The direct asymmetric aldol reaction, a powerful tool for constructing chiral β-hydroxy carbonyl compounds, has been a key area of application for this compound and its derivatives. rsc.orgnih.govunibo.it While L-proline itself is a well-known catalyst for this transformation, modifications to the proline scaffold, including N-methylation and reduction to the corresponding prolinol, have been explored to enhance catalytic activity and selectivity. libretexts.orgmdpi.com

In these reactions, the secondary amine of the prolinol derivative reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde, leading to the formation of the aldol adduct with a newly created stereocenter. wikipedia.org The stereochemical outcome is dictated by the catalyst's chiral environment, which directs the approach of the electrophile to a specific face of the enamine. koreascience.kr

Research has shown that the conditions of the reaction, such as the solvent and the presence of additives, can significantly influence the yield and stereoselectivity of the aldol products. koreascience.kr For instance, some this compound-based catalysts have shown high yields and enantioselectivities at room temperature. koreascience.kr

Table 1: Performance of this compound Derivatives in Direct Asymmetric Aldol Reactions This table is for illustrative purposes and represents a consolidation of findings in the field. Specific values can vary based on reaction conditions and substrates.

| Catalyst System | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| This compound derivative | Aromatic | Acetone | DMSO | High | Not Applicable | High (e.g., >90) |

| This compound derivative | Aliphatic | Cyclohexanone | Neat | Moderate-High | High (e.g., >10:1 syn:anti) | High (e.g., >95) |

This compound and its derivatives have also proven effective as organocatalysts for asymmetric Michael additions, a crucial method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org These reactions are fundamental for the stereoselective formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. mdpi.com

The catalytic cycle in Michael additions often involves the formation of an enamine from the catalyst and a ketone donor. This enamine then adds to the Michael acceptor, such as a nitroalkene, in a stereocontrolled manner. nih.gov The design of the prolinol-based catalyst is critical in achieving high enantioselectivity. mdpi.com For example, the use of L-prolinol-based chiral eutectic mixtures has been explored as a sustainable approach, demonstrating high yields and selectivities in the addition of ketones to nitroolefins. rsc.org

Recent studies have highlighted the effectiveness of this compound in facilitating the conjugate addition of ketones to nitroolefins, achieving high diastereo- and enantioselectivities. nbinno.com The ability of the catalyst to stabilize the transition state is key to its success. nbinno.com

Table 2: Enantioselective Michael Additions Catalyzed by this compound Systems This table is for illustrative purposes and represents a consolidation of findings in the field. Specific values can vary based on reaction conditions and substrates.

| Catalyst System | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| This compound/Glycolic Acid | Butanone | trans-β-nitrostyrene | Eutectic Mixture | High | High (e.g., >95:5 syn:anti) | High (e.g., >90) |

| Diarylprolinol Silyl (B83357) Ether | Aldehyde | Nitroolefin | Various | High | High | High (e.g., >99) |

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another area where this compound-derived catalysts have shown significant promise. ru.nlacademie-sciences.fr This three-component reaction, typically involving an aldehyde, an amine, and a ketone, is a powerful method for synthesizing β-amino carbonyl compounds, which are important precursors for various nitrogen-containing molecules. libretexts.orgacademie-sciences.fr

Similar to aldol and Michael reactions, the catalytic mechanism involves the formation of a chiral enamine from the prolinol catalyst and the ketone. libretexts.orgresearchgate.net This enamine then reacts with an in situ-formed imine, leading to the Mannich adduct with high stereocontrol. ru.nl The stereochemical outcome can often be predicted by considering the transition state geometry, where steric repulsions guide the facial selectivity of the attack. ru.nlresearchgate.net Proline-based sulfonamide catalysts have been particularly effective in promoting syn-selective Mannich reactions. ru.nlnih.gov

Beyond the aforementioned reactions, this compound and its derivatives have been utilized in other organocatalytic transformations. These include cycloaddition reactions, such as the Diels-Alder reaction, where they can act as bifunctional catalysts. rsc.org For instance, a Diels-Alder reaction between N-methyl maleimide (B117702) and anthrone (B1665570) has been reported to be catalyzed by a prolinol derivative, yielding the product with good yield and moderate enantioselectivity. rsc.org Additionally, these catalysts have been employed in α-sulfenylation and the reduction of carbonyl compounds. rsc.org The ability of this compound to form stable chiral liquids with certain compounds has also opened up its use as a recyclable chiral medium in asymmetric synthesis. rsc.org

Stereoselective Mannich Reactions

Stereoselective Control and Enantioselectivity in Catalytic Processes

The high degree of stereoselective control and enantioselectivity achieved with this compound-based catalysts is a direct result of their well-defined chiral structure. mdpi.com The rigid pyrrolidine (B122466) ring restricts conformational flexibility, allowing for effective transfer of chirality during the catalytic cycle. mdpi.com

In enamine-based catalysis, the stereochemistry of the final product is determined by the specific conformation of the enamine intermediate and the direction of approach of the electrophile. wikipedia.org The substituents on the prolinol catalyst, including the N-methyl group and the hydroxymethyl group, play a crucial role in creating a chiral pocket that shields one face of the enamine, thereby favoring attack from the less sterically hindered face. koreascience.krru.nl

The enantioselectivity of these catalytic processes can be influenced by several factors:

Catalyst Structure: Modifications to the prolinol scaffold, such as the introduction of bulky aryl groups at the hydroxymethyl position (diarylprolinols), can significantly enhance enantioselectivity by increasing steric hindrance around the catalytic site. rsc.org

Reaction Conditions: The choice of solvent, temperature, and the presence of additives can have a profound impact on the stereochemical outcome. koreascience.kr For example, in some Mannich reactions, the use of polar aprotic solvents like DMSO has been found to be beneficial. ru.nl

Substrate Scope: The structure of both the nucleophile and the electrophile can influence the level of stereocontrol. ru.nl

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed stereoselectivities by modeling the transition state structures. rsc.org These studies often support the proposed mechanisms where non-covalent interactions, such as hydrogen bonding, play a key role in stabilizing the favored transition state. koreascience.kr

Development of this compound-Based Catalysts

The development of this compound-based catalysts has been an active area of research, driven by the desire to improve catalytic efficiency, broaden substrate scope, and enhance stereoselectivity. mdpi.comunibo.it The synthesis of this compound typically starts from the readily available and inexpensive amino acid L-proline. nbinno.com A common synthetic route involves the conversion of L-proline to its oxazolidinone derivative, followed by methylation of the nitrogen atom and subsequent reduction to afford this compound. nbinno.com

Further modifications to the this compound scaffold have led to a diverse range of catalysts with tailored properties. Some key developments include:

Diarylprolinol Silyl Ethers: These catalysts, where the hydroxyl group of a diarylprolinol is protected with a silyl group, have proven to be highly effective in a variety of asymmetric reactions, including Michael additions and aldol reactions. rsc.orgunibo.it

Prolinol Ethers: The ether derivatives of prolinols have also been successfully employed as organocatalysts. rsc.org

Immobilized Catalysts: To facilitate catalyst recovery and reuse, efforts have been made to immobilize prolinol-based catalysts on solid supports or encapsulate them. rsc.org

Chiral Ionic Liquids: L-proline and its derivatives, including this compound, have been incorporated into the structure of ionic liquids, creating chiral catalysts that can also serve as the reaction medium. mdpi.comnih.gov These systems offer potential advantages in terms of recyclability and, in some cases, enhanced selectivity. mdpi.com

Bifunctional Catalysts: Researchers have designed catalysts that incorporate a prolinol unit alongside another functional group, such as a thiourea (B124793) or a sulfonamide, to enable cooperative catalysis and achieve higher levels of stereocontrol. mdpi.comnih.gov

The continuous development of new this compound-based catalysts underscores the importance of this structural motif in asymmetric organocatalysis and its potential for future applications in the synthesis of complex chiral molecules.

Design and Synthesis of Bifunctional Prolinamide-Based Organocatalysts

The design of bifunctional organocatalysts derived from this compound is a strategic approach to enhance catalytic activity and stereoselectivity in asymmetric reactions. These catalysts are engineered to contain both a nucleophilic/electrophilic activating site and a directing group, often capable of hydrogen bonding, within a single molecule. nih.govunibo.it The pyrrolidine nitrogen of the this compound moiety typically acts as the enamine-forming center, while the amide functionality, introduced through synthesis, serves to coordinate the electrophile. nih.gov

The synthesis of these bifunctional prolinamide-based organocatalysts often commences with the readily available L-proline. mdpi.com A common synthetic route involves the amidation of L-proline with various amines, which introduces the first element of bifunctionality. nih.gov For instance, prolinamides have been synthesized by reacting L-proline with amines like triphenylmethylamine and adamantyl l-prolinamide. nih.gov Further modifications can be made to introduce other functional groups. For example, a family of pyrrolidinyl-camphor-containing bifunctional organocatalysts has been synthesized from proline or 4-hydroxyproline. nih.govunibo.it These catalysts are designed to synergistically activate both the nucleophilic and electrophilic partners through enamine formation and hydrogen bonding. nih.govunibo.it The rigid camphor (B46023) backbone acts as a stereocontrolling element. nih.govunibo.it

In another approach, plant-derived chiral β-aminoalcohols have been conjugated with (S)-proline to create bifunctional prolinamide-based organocatalysts. nih.govunibo.it The catalytic performance of these molecules has been evaluated in asymmetric aldol reactions conducted in water, highlighting their potential as environmentally friendly catalysts. nih.govunibo.it Similarly, novel bifunctional L-prolinamides resembling dipeptides have been synthesized and successfully employed in nitro-Michael reactions under mild conditions. mdpi.com

The strategic placement of bulky substituents and hydrogen-bonding moieties is a key design principle. For example, the synthesis of homochiral L-prolinamido-sulfonamides from enantiomerically pure (R,R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene introduces a well-defined chiral scaffold. unibo.it The sulfonamide group, in this case, provides an acidic proton for electrophile activation. The synthesis of these complex molecules often involves multi-step sequences, starting from commercially available precursors like N-Boc-L-proline methyl ester. mdpi.com

Table 1: Examples of Bifunctional Prolinamide-Based Organocatalysts and their Applications

| Catalyst Type | Starting Materials | Key Design Feature | Application | Ref. |

|---|---|---|---|---|

| Pyrrolidinyl-camphor catalysts | Proline or 4-hydroxyproline, Camphor derivatives | Rigid bicyclic camphor moiety for stereocontrol | Asymmetric Michael addition | nih.govunibo.it |

| Prolinamides with β-aminoalcohols | (S)-proline, Plant-derived chiral β-aminoalcohols | Syn-oriented NH- and OH- groups for H-bonding | Asymmetric aldol reaction in water | nih.govunibo.it |

| Dipeptide-like L-prolinamides | (S)-proline, Amino acids | Central aminoacidic unit and terminal bulky amide | Nitro-Michael reaction | mdpi.com |

| L-prolinamido-sulfonamides | L-proline, (R,R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene | Sulfonamide group as an H-bond donor | Asymmetric aldol reaction | unibo.it |

Hybrid Catalyst Systems Incorporating this compound Moieties

Hybrid catalyst systems that integrate this compound moieties represent an innovative frontier in asymmetric catalysis, aiming to combine the advantages of organocatalysis with other catalytic modes, such as metal catalysis or biocatalysis. These systems often involve the immobilization of this compound derivatives onto solid supports or their incorporation into larger molecular architectures. rsc.org

One prominent strategy is the development of polymer-supported or silica-grafted organocatalysts. rsc.org For example, chiral pyrrolidine monomers have been grafted onto polymer backbones or metal surfaces to create heterogeneous catalysts. rsc.org These materials offer significant practical advantages, including ease of separation from the reaction mixture, which facilitates catalyst recycling and reduces product contamination. rsc.org The design of these hybrid materials is crucial, as the immobilization process can sometimes lead to a loss of enantioselectivity. rsc.org Therefore, careful selection of the linker and support material is necessary to maintain the catalyst's activity and stereocontrol.

Another approach involves the creation of chiral mesoporous hybrid materials. rsc.org In one example, a methyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate bis-silylated derivative was used to prepare a chiral mesoporous hybrid material. rsc.org This material, with active pyrrolidine fragments integrated into its framework, was effective in the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives. rsc.org

The concept of hybrid catalysis also extends to combining organocatalysts with biocatalysts. For instance, the N-terminal proline of the enzyme 4-oxalocrotonate tautomerase (4-OT) has been utilized for enamine-based organocatalysis. rsc.org This enzyme naturally contains a catalytic N-terminal proline and has been repurposed to catalyze aldol reactions and conjugate additions. rsc.org Furthermore, hybrid catalyst systems have been developed by combining streptavidin with biotinylated organocatalysts, demonstrating the potential for performing bioorthogonal domino reactions. rsc.org

Metal-organic frameworks (MOFs) have also been employed as platforms for creating hybrid catalysts. Chiral organic compounds, including pyrrolidine derivatives, can be anchored within the porous structure of MOFs, leading to highly ordered and potentially more active catalytic systems. rsc.org

Table 2: Overview of Hybrid Catalyst Systems with this compound Moieties

| Hybrid System Type | Description | Example Application | Key Advantage | Ref. |

|---|---|---|---|---|

| Polymer-Supported Catalysts | This compound derivatives grafted onto a polymer backbone. | Michael addition of ketones to nitroolefins. | Recyclability and ease of separation. | rsc.org |

| Chiral Mesoporous Hybrids | Pyrrolidine fragments integrated into a mesoporous silica (B1680970) framework. | Enantioselective Michael addition of aldehydes. | High stereocontrol and catalyst stability. | rsc.org |

| Biocatalytic Hybrids | Utilization of the N-terminal proline of enzymes like 4-OT. | Aldol reactions and conjugate additions. | Biocompatibility and potential for in vivo catalysis. | rsc.org |

| Metal-Organic Frameworks | Pyrrolidine derivatives anchored within the pores of MOFs. | Asymmetric C-C bond formation. | High order and potential for enhanced activity. | rsc.org |

Green Chemistry Aspects of this compound Organocatalysis

Catalysis in Environmentally Benign Media, Including Aqueous Systems

A significant focus in green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. rsc.org this compound-based organocatalysis has made notable strides in this area, with many reactions being successfully performed in green solvents, particularly water. unibo.itacs.org The use of aqueous media is not only environmentally advantageous but can also influence the reactivity and selectivity of organocatalytic transformations. ua.es

For instance, bifunctional prolinamide-based organocatalysts, derived from the conjugation of (S)-proline with plant-derived chiral β-aminoalcohols, have been effectively used in asymmetric aldol reactions in water. nih.govunibo.it Similarly, new bifunctional organocatalysts based on a nucleoside and proline, known as AZT-prolinamides, have been synthesized to mediate enantioselective aldol reactions in additive-free water. nih.govunibo.it The presence of water can sometimes enhance the reaction rate and enantioselectivity. mdpi.com It is hypothesized that water can contribute to a more compact transition state, leading to improved stereoselectivity. mdpi.com

The development of organocatalysts that are soluble and stable in water is an active area of research. In some cases, the addition of a small amount of water to a reaction mixture can accelerate the reaction rate. The design of prolinamide catalysts has been tailored for optimal performance in aqueous environments. For example, a bifunctional prolinamide-sulfonamide compound has proven highly efficient for direct asymmetric aldol reactions in brine.

Beyond water, other green solvents have been explored. Deep eutectic solvents (DESs), which are mixtures of two or more components that form a liquid at a lower temperature than the individual components, are emerging as promising green alternatives to volatile organic compounds (VOCs). rsc.orgresearchgate.netua.es These solvents are often biodegradable, non-toxic, and can be prepared from renewable resources. rsc.org

Development of Recyclable Catalytic Systems and Chiral Eutectic Mixtures

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For this compound-based organocatalysis, several strategies have been employed to facilitate catalyst recovery and reuse.

One approach is the immobilization of the catalyst on a solid support. nih.gov For example, prolinamide organocatalysts have been grafted onto magnetic nanoparticles, allowing for easy separation from the reaction mixture using an external magnet. ua.es While this method offers a convenient recovery process, a decrease in catalytic activity after several cycles can sometimes be observed. ua.es Another strategy involves attaching the catalyst to a polymer support, such as polystyrene. ua.es Fluorinated organocatalysts immobilized on a polystyrene resin have demonstrated good reusability over multiple runs. ua.es

The formation of chiral eutectic mixtures is another innovative approach to creating recyclable catalytic systems. rsc.org These mixtures, which are liquid at or near room temperature, can act as both the solvent and the catalyst. rsc.org For example, a series of L-prolinol-based chiral solvents have been synthesized and characterized. researchgate.net A mixture of L-prolinol and glycolic acid, in a 1:1 molar ratio, was found to be a highly effective organocatalyst for the asymmetric conjugate addition of ketones to nitroolefins, with performance similar or superior to using L-prolinol in conventional solvents. rsc.orgresearchgate.netrsc.org This chiral liquid could be successfully recovered and reused with minimal loss of performance over several cycles. rsc.orgresearchgate.netrsc.org

Table 3: Recyclable this compound-Based Catalytic Systems

| System Type | Description | Recovery Method | Number of Cycles (with minimal loss of performance) | Ref. |

|---|---|---|---|---|

| Magnetic Nanoparticle Supported | Prolinamide catalyst grafted onto magnetic nanobeads. | Magnetic separation. | Up to 2 | ua.es |

| Polystyrene Resin Supported | Fluorinated prolinol catalyst immobilized on polystyrene. | Filtration. | 7 | ua.es |

| Chiral Eutectic Mixture | L-prolinol/glycolic acid (1:1) liquid. | Extraction. | Multiple cycles | rsc.orgresearchgate.netrsc.org |

N Methyl L Prolinol As a Chiral Auxiliary

Application in Asymmetric Synthesis via Chiral Auxiliary Strategy

N-Methyl-L-prolinol is widely utilized as a chiral auxiliary, a strategy that involves temporarily incorporating a chiral molecule to guide the stereoselective formation of new stereocenters in a substrate. guidechem.comchemimpex.com This approach is fundamental in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. chemimpex.com The chiral auxiliary, being a single enantiomer, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

The effectiveness of this compound and its derivatives, such as O-Methyl-L-prolinol and (S)-Alpha,Alpha-Diphenylmethylprolinol, stems from their rigid pyrrolidine (B122466) ring structure, which provides a well-defined chiral environment. chemimpex.comcymitquimica.com This structural feature is instrumental in achieving high levels of stereocontrol in a variety of reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. guidechem.com For instance, in the synthesis of α-amino acids, chiral auxiliaries derived from amino acids like L-proline are common. renyi.hu The N-methyl group in this compound can influence the conformation of the auxiliary-substrate adduct, thereby enhancing diastereoselectivity.

Table 1: Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | Up to 61% e.e. researchgate.net |

| Michael Addition | Aldehydes | Nitroalkenes | γ-Nitroaldehyde | High yields and excellent enantioselectivities unibo.it |

| Mannich Reaction | Aldehydes | N-Boc-imines | β-Amino carbonyl compound | High yields and enantioselectivities mdpi.com |

| Diels-Alder Reaction | Anthrone (B1665570) | N-methyl maleimide (B117702) | Cycloadduct | 43% e.e. rsc.org |

Stereocontrol in Diels-Alder Reactions Mediated by this compound Derivatives

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and controlling its stereoselectivity is a key focus in organic synthesis. This compound derivatives have been successfully employed as chiral catalysts or auxiliaries in asymmetric Diels-Alder reactions. rsc.org These catalysts function by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone, which then undergoes a [4+2] cycloaddition with a diene. caltech.edu

The steric and electronic properties of the this compound-derived catalyst play a crucial role in dictating the facial selectivity of the dienophile. The chiral environment created by the auxiliary shields one face of the dienophile, forcing the diene to approach from the less hindered face. This leads to the preferential formation of one enantiomer of the cycloadduct. For example, imidazolidinone catalysts derived from amino acids have been shown to be highly effective in organocatalytic Diels-Alder reactions. caltech.educaltech.edu The substituent on the pyrrolidine ring of the prolinol derivative can be tuned to optimize both the reactivity and the enantioselectivity of the cycloaddition. caltech.edu

Research has shown that even small modifications to the structure of the prolinol-based catalyst can have a significant impact on the stereochemical outcome of the Diels-Alder reaction. beilstein-journals.org For instance, the use of L-proline derivatives in reactions with cyclopentadiene (B3395910) has been studied, demonstrating the influence of the auxiliary on the endo/exo selectivity and the enantiomeric excess of the products. beilstein-journals.org

Table 2: Stereocontrol in Diels-Alder Reactions with this compound Derivatives

| Diene | Dienophile | Catalyst/Auxiliary | Endo/Exo Ratio | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Cinnamaldehyde | Proline methyl ester | - | 48% (exo) | caltech.edu |

| Anthrone | N-methyl maleimide | This compound | - | 43% | rsc.org |

| Cyclohexa-1,3-diene | Acylnitroso dienophile | L-proline derivative | Major cycloadduct with 98% d.e. | - | beilstein-journals.org |

| Cyclopentadiene | Various dienophiles | Imidazolidinone from Phenylalanine | - | up to 93% | caltech.edu |

Use in Photochemical Reactions for Stereospecific Transformations

Photochemical reactions offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. The application of chiral auxiliaries, such as this compound derivatives, in photochemical reactions allows for the control of stereochemistry in the excited state. These reactions often involve the formation of diradical intermediates, and the chiral auxiliary can influence the subsequent bond-forming steps to yield a specific stereoisomer. rsc.org

One notable application is in [2+2] photocycloaddition reactions. nih.gov Chiral 1,3,2-oxazaborolidine Lewis acids, which can be synthesized from L-prolinol derivatives, have been used as catalysts in enantioselective [2+2] photocycloadditions. nih.gov The catalyst coordinates to the substrate, and upon photoexcitation, the chiral environment of the catalyst directs the cycloaddition to occur with high enantioselectivity. nih.gov The design of the catalyst is crucial, as substituents on the prolinol backbone can influence the reaction's efficiency and stereoselectivity. nih.gov

The stereospecificity of these photochemical transformations is often high, leading to the formation of a single diastereomer. rsc.org For instance, the irradiation of certain substrates in the presence of a sensitizer (B1316253) can lead to intramolecular [2+2] photocycloadditions with perfect diastereoselectivity. acs.org This highlights the power of using chiral auxiliaries to control the stereochemical outcome of reactions involving highly reactive, short-lived intermediates.

Table 3: Stereospecific Photochemical Transformations Using this compound Derivatives

| Reaction Type | Substrate | Catalyst/Auxiliary | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| [2+2] Photocycloaddition | Coumarin | Chiral 1,3,2-oxazaborolidine from L-prolinol derivative | Cyclobutane derivative | High enantioselectivity | nih.gov |

| [2+2] Photocycloaddition | 2-Cyclohexenone | Chiral 1,3,2-oxazaborolidine from L-prolinol derivative | Cyclobutane derivative | High enantioselectivity | nih.gov |

| Intramolecular [2+2] Photocycloaddition | 2-(2'-Alkenyloxy)cycloalk-2-enones | Thioxanthen-9-one (sensitizer) | Bicyclic product | Perfect diastereoselectivity | acs.org |

| [2+2] Photodimerization | trans-1,2-bis(4-pyridyl)ethylene | 4,6-dichlororesorcinol (supramolecular catalyst) | rctt-tetrakis(4-pyridyl)cyclobutane | Single stereoisomer | beilstein-journals.org |

Influence on Diastereoselectivity in Nucleophilic Additions to Prolinal Derivatives

The addition of nucleophiles to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. When the carbonyl compound is chiral, such as a derivative of proline (prolinal), the existing stereocenter can influence the stereochemical outcome of the nucleophilic attack, leading to diastereoselectivity. The N-methyl group in N-methylprolinal derivatives can play a significant role in controlling this diastereoselectivity.

The stereochemical course of nucleophilic additions to α-chiral aldehydes is often explained by the Felkin-Anh model. The model predicts that the nucleophile will preferentially attack the carbonyl group from the face opposite the largest substituent to minimize steric hindrance. In the case of N-methylprolinal, the conformation of the pyrrolidine ring and the orientation of the N-methyl group are crucial in determining the steric environment around the aldehyde.

Studies on the addition of various nucleophiles to prolinal derivatives have shown that the diastereoselectivity can be highly dependent on the nature of the nucleophile, the reaction conditions (such as solvent and temperature), and the specific protecting groups on the proline nitrogen and oxygen. rsc.org For example, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines, which are structurally related to prolinal derivatives, can proceed with high diastereoselectivity. chemrxiv.org The geometry of the alkene nucleophile can be selectively transferred to the newly formed carbon-carbon bond, allowing for the control of multiple stereocenters. chemrxiv.org

Table 4: Diastereoselectivity in Nucleophilic Additions to Prolinal Derivatives

| Prolinal Derivative | Nucleophile | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Racemic β-keto ester | Chiral copper complex | Various ligands | Cyclopentanol derivative | ~1:1 to higher | nih.gov |

| Cyclopropyl ketone | TMSN3 | Yb(OTf)3, DCM | Tertiary azide (B81097) | >95:5 | nih.gov |

| α-alkoxy N-tosyl imine | Prochiral E and Z allyl nucleophiles | Lewis acid catalyst | 2-alkoxy-3-N-tosyl-4-alkyl-5-hexene | High diastereoselectivity | chemrxiv.org |

| 10-Acetonitrilium derivative of nido-carborane | Water, alcohols, amines | Various | Imidates, Amidines | - | mdpi.com |

N Methyl L Prolinol in Ligand Design and Coordination Chemistry

Design of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally abundant and inexpensive amino acid L-proline, serves as a critical building block in the synthesis of chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net Its rigid pyrrolidine (B122466) ring and stereogenic centers make it an excellent scaffold for creating a well-defined chiral environment around a metal center. This structural feature is paramount in achieving high enantioselectivity in a variety of metal-catalyzed reactions. The presence of both a hydroxyl group and a tertiary amine allows for the formation of stable chelate complexes with a range of metal ions, further enhancing its utility in ligand design. researchgate.netchemrxiv.org

Proline-Derived Ligands for Asymmetric Alkynylation

The addition of terminal alkynes to aldehydes, known as asymmetric alkynylation, is a fundamental carbon-carbon bond-forming reaction that produces chiral propargylic alcohols. These products are valuable intermediates in the synthesis of many natural products and pharmaceuticals. chemrxiv.org Proline-derived ligands, including those based on this compound, have been instrumental in advancing this transformation. chemrxiv.orgresearchgate.net

In one study, a series of proline-based ligands were utilized in the titanium-catalyzed enantioselective synthesis of propargyl alcohols. chemrxiv.org The research demonstrated that the structural rigidity of the proline scaffold is crucial for achieving high stereocontrol. While ligands with more flexible structures resulted in low enantiomeric excess (%ee), more rigid derivatives led to significantly higher %ee values. chemrxiv.org Specifically, in the presence of diethylzinc, these catalyst systems have shown high product yields (>85%) and moderate to high enantioselectivities (68-82%). chemrxiv.org

Another approach involves the use of "ProPhenol" ligands, which are synthesized from prolinol. nih.gov These ligands, when combined with zinc alkyls, spontaneously form dinuclear zinc complexes that are highly effective catalysts for the asymmetric addition of zinc acetylides to aldehydes. nih.gov The resulting propargylic alcohols are obtained in high yields and with excellent enantioselectivity. A key finding was that using a ProPhenol ligand with a 3,5-dimethyl phenol (B47542) motif slightly improved both yield and enantioselectivity, likely due to a buttressing effect that reinforces the chiral pocket. nih.gov

The following table summarizes the performance of different proline-derived ligand systems in the asymmetric alkynylation of aldehydes.

| Ligand System | Metal | Reactants | Product | Yield (%) | Enantiomeric Excess (%ee) | Reference |

| Proline-derived ligands | Ti(OiPr)₄/Et₂Zn | Aromatic/heterocyclic aldehydes and phenylacetylene | Chiral propargyl alcohols | >85 | 68-82 | chemrxiv.org |

| ProPhenol/Et₂Zn | Zn | Aliphatic and aryl aldehydes and zinc acetylides | Chiral propargylic alcohols | High | High | nih.gov |

| L-proline-derived tertiary amino alcohol/Zn(OTf)₂ | Zn | Various aldehydes and alkynylzinc reagents | Chiral propargylic alcohols | Moderate to good | Moderate to good | researchgate.net |

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of chiral ligands, such as those derived from this compound, into these structures can impart chirality to the framework, making them suitable for applications in enantioselective separations and catalysis. researchgate.netmdpi.comresearchgate.net

The modular nature of MOF synthesis allows for the rational design of functional materials by carefully selecting the metal nodes and organic linkers. nih.gov Proline and its derivatives have been successfully incorporated into MOFs, often through functionalization of the linker molecules. researchgate.netresearchgate.net For instance, a highly porous, enantiomerically pure MOF was synthesized using a Boc-protected proline-functionalized linker. researchgate.net This demonstrates the feasibility of using proline derivatives to create chiral environments within a porous solid-state material.

While direct incorporation of this compound into MOF linkers is an area of ongoing research, the principles established with other proline derivatives are directly applicable. The tertiary amine of this compound could potentially coordinate directly to the metal centers during framework assembly. researchgate.net This could lead to novel MOF structures with built-in catalytic sites.

The table below provides examples of how proline derivatives have been used in the design of chiral MOFs.

| MOF Name | Chiral Building Block | Metal Ion | Application | Reference |

| DUT-32-NHProBoc | N-(tert-butoxycarbonyl)-L-proline | Zn | Chiral sensing via NMR | researchgate.net |

| Zirconium-based MOF | L-proline | Zr | Asymmetric aldol (B89426) reaction | researchgate.net |

Chiral Ligand Synthesis and Characterization

The synthesis of chiral ligands derived from this compound typically involves straightforward chemical modifications of the parent molecule. The hydroxyl and tertiary amine groups serve as convenient handles for introducing other functionalities, such as phosphine (B1218219) groups, which are common in ligands for palladium-catalyzed reactions. acs.org

For example, a series of novel chiral aminophosphine (B1255530) ligands were readily prepared from (S)-prolinol. acs.org The synthesis and characterization of these ligands are crucial steps in developing new catalytic systems. Characterization techniques often include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the synthesized ligands. Advanced NMR techniques like NOESY can provide insights into the three-dimensional structure of the ligands in solution. rsc.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. rsc.orgrsc.org

Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Elemental Analysis: To confirm the elemental composition of the new ligands. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional structure of the ligand or its metal complexes.

Differential Scanning Calorimetry (DSC): To study the thermal properties of the ligands, such as melting points and glass transitions. rsc.orgrsc.org

In a study focusing on L-prolinol-based chiral eutectic mixtures, various spectroscopic and thermal analysis techniques were employed to characterize the materials. rsc.orgrsc.org These studies are essential for understanding the structure-property relationships that govern the performance of the ligands in catalytic applications.

Role in Metal-Mediated Oxidation Reactions

This compound and its derivatives can play a significant role in metal-mediated oxidation reactions. The ligand can influence the reactivity and selectivity of the metal center by modifying its electronic and steric environment.

In the context of copper-mediated oxidative ring-opening of cyclic amines, N-acyl proline derivatives have been investigated. nih.govacs.org These reactions, which utilize an oxidant like sodium persulfate, can lead to the formation of linear aldehydes or carboxylic acids. The ability of the proline-based substrate to coordinate with the copper catalyst is a key aspect of these transformations. While these studies focus on the oxidation of the proline ring itself, they highlight the interaction between proline derivatives and oxidizing metal species.

Furthermore, the oxidation of L-proline by hydroxyl radicals has been studied in the presence of transition metal ions like Fe(II/III) and Cu(I/II). researchgate.net It was found that proline readily forms stable complexes with these metal ions. The oxidation state of the metal influences the reaction; low-oxidation-state metal complexes of proline exhibit higher oxidation risks than the free ligand, suggesting that complexation can enhance the oxidation of the proline moiety. researchgate.net This has implications for the stability and reactivity of this compound-based ligands in oxidative environments.

Ligand-Modulated Synthesis of Nanoclusters and Their Catalytic Activity

The properties of metal nanoclusters, including their catalytic activity and fluorescence, can be finely tuned by the choice of stabilizing ligands. nih.govresearchgate.netrsc.org Proline derivatives have emerged as effective ligands for the synthesis of functional gold nanoclusters (AuNCs). nih.govresearchgate.net

A study demonstrated the fabrication of four types of AuNCs using L-proline-methyl ester derivatives as ligands. nih.gov Among these, the L-proline-methyl ester capped AuNCs exhibited the highest peroxidase-mimic catalytic activity in the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). This highlights the potential for modulating the catalytic function of nanoclusters by altering the ligand structure.

The mechanism of ligand influence is multifaceted. Ligand engineering can tailor the electronic properties, stability, and substrate accessibility of the nanocluster's active sites. rsc.orgacs.org For instance, the rigidity of the ligand shell and the efficiency of core-shell charge transfer have been shown to affect the fluorescence properties of AuNCs synthesized with tryptophan derivatives. researchgate.net

While direct studies on this compound as a ligand for nanocluster synthesis are not prevalent in the searched literature, the principles derived from studies using other proline derivatives are highly relevant. The specific structure of this compound could offer unique advantages in controlling the size, stability, and catalytic properties of metal nanoclusters.

The table below summarizes findings on the ligand-modulated synthesis and activity of gold nanoclusters.

| Ligand | Nanocluster | Catalytic Application | Key Finding | Reference |

| L-proline-methyl ester derivatives | AuNCs | Peroxidase-mimic oxidation of TMB | L-proline-methyl ester capped AuNCs showed the highest catalytic activity. | nih.gov |

| D-tryptophan and its derivatives | AuNCs | Folic acid sensing | Ligand-shell rigidity and core-shell charge transfer affect fluorescent properties. | researchgate.net |

| Various thiol ligands (small, medium, large) | AuNCs | General catalytic and fluorescence properties | Ligand size and structure-dependent modulation of catalytic and fluorescence properties. | rsc.org |

Mechanistic Investigations of N Methyl L Prolinol Catalyzed Reactions

Elucidation of Catalytic Cycles and Transition States

The generally accepted mechanism for reactions catalyzed by proline and its derivatives, including N-Methyl-L-prolinol, involves a series of well-defined steps. researchgate.netresearchgate.net The catalytic cycle typically begins with the formation of a key intermediate through the reaction of the catalyst with one of the substrates. researchgate.netresearchgate.net This is followed by the stereodetermining carbon-carbon bond formation and subsequent hydrolysis to release the product and regenerate the catalyst. researchgate.netresearchgate.net

The proposed catalytic cycle for the L-proline-catalyzed aldol (B89426) reaction, which serves as a model for this compound catalysis, is depicted below:

Enamine Intermediate Formation and Reactivity

The formation of an enamine intermediate is a cornerstone of catalysis by secondary amines like this compound. researchgate.netrsc.org This process involves the nucleophilic attack of the catalyst's nitrogen atom on the carbonyl carbon of a ketone or aldehyde, followed by dehydration. researchgate.netwikipedia.org The resulting enamine is a potent nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. masterorganicchemistry.comwikipedia.org

The reactivity of the enamine intermediate is central to the catalytic cycle. rsc.org Its nucleophilic character allows it to readily attack electrophilic partners, such as aldehydes in aldol reactions or nitroolefins in Michael additions. rsc.orgrsc.org The stereochemistry of the final product is largely determined during this C-C bond-forming step, which is influenced by the specific conformation of the enamine and the direction of the electrophilic attack. rsc.orglibretexts.org

Experimental evidence for the existence of enamine intermediates has been obtained through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov For example, in the proline-catalyzed aldol reaction, the enamine intermediate has been directly observed in DMSO solution. rsc.org

Role of Hydrogen Bonding and Noncovalent Interactions in Transition State Stabilization

Hydrogen bonding and other noncovalent interactions play a crucial role in stabilizing the transition states of this compound catalyzed reactions, thereby influencing both the reaction rate and stereoselectivity. rsc.orgrsc.org While this compound lacks the carboxylic acid group of proline, which is a key hydrogen bond donor in the classic Houk-List model, the hydroxyl group can still participate in hydrogen bonding. rsc.orgwhiterose.ac.uk

In the transition state of the C-C bond-forming step, the hydroxyl group of this compound can form a hydrogen bond with the carbonyl oxygen of the acceptor molecule. rsc.orgrsc.org This interaction helps to orient the reactants in a specific geometry that favors the formation of one stereoisomer over the other. rsc.org Computational studies have shown that this hydrogen bonding significantly lowers the activation energy of the favored transition state. rsc.org

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Kinetic studies provide valuable insights into the reaction mechanism by determining the rate law and identifying the rate-determining step. For proline-catalyzed reactions, it has been shown that the reaction rate is often dependent on the concentrations of both the catalyst and the substrates, consistent with a multi-step mechanism. wikipedia.orgcdnsciencepub.com

Spectroscopic techniques are powerful tools for identifying and characterizing reaction intermediates. nsf.govbeilstein-journals.org

A study on the L-proline-catalyzed homo aldol condensation of 3-methylbutanal (B7770604) utilized various NMR techniques to characterize the intermediates. The approximate populations of the observed intermediates are presented in the table below.

| Intermediate | Approximate Population (mM) |

|---|---|

| exo-Oxazolidinone | 4 |

| endo-Oxazolidinone | 1.8 |

| Enamine | 0.7 |

Data from a study on L-proline-catalyzed homo aldol condensation of 3-methylbutanal. researchgate.net

Interplay of Catalyst Structure, Reaction Pathway, and Stereoselectivity

The structure of the this compound catalyst is intrinsically linked to the reaction pathway and the resulting stereoselectivity. rsc.orgrsc.org Modifications to the catalyst structure can have a profound impact on its catalytic performance.

The rigid pyrrolidine (B122466) ring of this compound provides a defined stereochemical environment. The substituent at the C2 position, which bears the hydroxymethyl group, plays a crucial role in directing the stereochemical outcome of the reaction. tudublin.ie This substituent helps to create a specific chiral pocket that favors the approach of the reactants from a particular face, leading to high enantioselectivity. tudublin.ie

The interplay between the catalyst's structural features and the noncovalent interactions within the transition state is key to achieving high stereoselectivity. The combination of the chiral scaffold provided by the pyrrolidine ring and the directing effect of the hydroxyl group through hydrogen bonding creates a highly organized transition state assembly, effectively discriminating between the two possible stereochemical pathways. rsc.orgrsc.org

For instance, in the asymmetric conjugate addition of ketones to nitroolefins catalyzed by L-prolinol-based systems, the formation of an oxazoline (B21484) intermediate was detected by NMR spectroscopy, highlighting the direct involvement of the catalyst's structural features in the reaction mechanism. rsc.org

Theoretical and Computational Studies on N Methyl L Prolinol Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic structure, geometry, and reactivity of molecules like N-Methyl-L-prolinol. rsc.orgrsdjournal.org DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of applications, from analyzing reaction mechanisms to predicting spectroscopic properties. rsc.orgdiva-portal.orgnih.gov

The three-dimensional structure of this compound is fundamental to its function. Conformational analysis using quantum mechanical methods reveals the molecule's preferred shapes and the intramolecular forces that stabilize them. The pyrrolidine (B122466) ring of proline and its derivatives is known for its flexibility, primarily characterized by different puckering conformations (e.g., Cγ-endo or Cγ-exo). rsc.org The presence of the N-methyl group and the hydroxymethyl substituent at the C2 position introduces specific conformational constraints and potential intramolecular interactions.

| Factor | Description | Relevance to this compound |

|---|---|---|

| Pyrrolidine Ring Pucker | The non-planar conformation of the five-membered ring, typically described as Cγ-endo or Cγ-exo (envelope) or half-chair (twist). rsc.org | Affects the relative orientation of the substituents and the overall molecular shape. |

| Intramolecular Hydrogen Bonding | Potential interaction between the hydroxyl proton (donor) and the tertiary amine nitrogen (acceptor). rsc.org | A strong stabilizing force that can lock the molecule into a specific conformation. |

| Steric Hindrance | Repulsive interactions between bulky groups, such as the N-methyl group and substituents on the ring. | Influences the rotational freedom around single bonds and the preferred ring pucker. |

| Hyperconjugative Effects | Stabilizing interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. acs.orgbvsalud.org | Contributes to the relative stability of different conformers. |

Proline and its derivatives are cornerstone catalysts in asymmetric organocatalysis. unibo.itnih.gov this compound, as a chiral amino alcohol, can act as a catalyst or precatalyst in various transformations. DFT calculations are crucial for elucidating the mechanisms of these catalytic cycles and predicting their outcomes. mdpi.com By modeling the transition states of the stereodetermining steps, researchers can calculate the activation energy barriers for the formation of different stereoisomers. rsc.org

The difference in these energy barriers (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction, allowing for the in silico prediction of catalyst performance. rsc.org For proline-catalyzed reactions, the mechanism often involves the formation of an enamine or iminium ion intermediate. acs.org Computational models can investigate how the N-methyl group and the hydroxymethyl group of this compound influence the stability and reactivity of these intermediates. The hydroxyl group, for instance, can participate in hydrogen bonding with the substrate, organizing the transition state assembly to favor one stereochemical pathway over another. unibo.it

DFT-based models have successfully predicted the stereoselectivity for reactions catalyzed by various prolinamides and other proline derivatives. unibo.itrsc.org These models often incorporate parameters such as steric descriptors and Natural Bond Orbital (NBO) charges of the reacting species to build accurate predictive relationships. rsc.org Such a computational approach allows for the rational design of new catalysts based on the this compound scaffold, optimizing for higher activity and selectivity before committing to synthetic efforts.

The hydroxyl and tertiary amine groups make this compound capable of acting as both a hydrogen bond donor and acceptor. DFT calculations, often combined with NBO or Quantum Theory of Atoms in Molecules (QTAIM) analyses, can provide a detailed picture of these hydrogen bonding interactions. frontiersin.orgresearchgate.net These methods can quantify the strength of hydrogen bonds, often expressed as a stabilization or binding energy. frontiersin.orgmdpi.com

Prediction of Catalytic Activity and Selectivity in Organocatalysis

Molecular Dynamics Simulations and Computational Drug Design Approaches

While quantum chemical methods are excellent for studying individual molecules or small complexes, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems, such as this compound interacting with a protein in a solvent environment. nih.gov

This compound is a fragment found in more complex molecules, including drug candidates. nih.gov Understanding its interaction with protein targets is crucial in drug discovery. MD simulations can model the dynamic process of a ligand binding to a protein, revealing key interactions and the conformational changes that may occur in both the ligand and the protein. nih.govroyalsocietypublishing.org

A key metric in drug design is the binding free energy (ΔG_bind), which quantifies the affinity of a ligand for its target. Computational methods like Thermodynamic Integration (TI) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate these energies from MD simulation trajectories. nih.govroyalsocietypublishing.org

A notable study investigated a series of covalent inhibitors for the KRasG12C oncoprotein, where some analogues contained an this compound moiety. nih.gov Using thermodynamic integration, the researchers calculated the relative binding free energies for the noncovalent association of these inhibitors with the protein. nih.gov The results suggested that the this compound moiety did not significantly contribute to the binding free energy of these specific analogues, despite its beneficial effects on cellular activity. nih.govresearchgate.net This highlights that while a fragment may not directly enhance binding affinity, it can improve other crucial properties of a drug molecule.

| Compound | Contains this compound Moiety | Calculated ΔGbind (kcal/mol) |

|---|---|---|

| 1a | No | -6.1 |

| 1b | Yes | -6.1 |

| 2a | No | -6.9 |

| 2b | Yes | -6.7 |

| 3a | No | -7.3 |

| 3b | Yes | -7.6 |

| 4a | No | -8.7 |

| 4b | Yes | -8.6 |

Protein-ligand docking is a computational technique used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure. schrodinger.com It is a cornerstone of structure-based drug design and is widely used in virtual screening, where large libraries of compounds are computationally tested to identify potential hits. researchgate.netnih.gov

In a typical docking workflow, this compound or a derivative would be flexibly placed into the active site of a target protein. A scoring function then estimates the binding affinity for thousands or millions of generated poses, and the best-scoring poses are ranked. schrodinger.com These poses can then be analyzed to identify key interactions like hydrogen bonds, salt bridges, or hydrophobic contacts that stabilize the complex. scitechnol.com